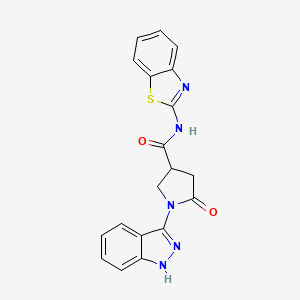![molecular formula C16H16N4O B11033213 5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11033213.png)
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a compound belonging to the class of oxadiazolo-pyrazines. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and materials science. The presence of the oxadiazole and pyrazine rings in the structure imparts interesting electronic and photophysical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-diaminofurazan with an appropriate cyclohexylphenyl derivative. One common method is the one-step amide condensation reaction using oxalic acid . The reaction is carried out under reflux conditions in anhydrous ethyl acetate, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole and pyrazine rings, using reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium hexacyanoferrate(III), lead tetraacetate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
科学的研究の応用
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:
作用機序
The mechanism of action of 5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, as a mitochondrial uncoupling agent, it disrupts the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced fat accumulation . The compound’s electron-withdrawing properties also play a crucial role in its applications in electronic devices .
類似化合物との比較
Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Similar in structure but contains a sulfur atom instead of an oxygen atom in the oxadiazole ring.
Quinoxaline Derivatives: These compounds have a similar pyrazine ring but differ in the substituents and electronic properties.
Uniqueness
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its specific combination of the cyclohexylphenyl group and the oxadiazolo-pyrazine scaffold. This combination imparts distinct electronic and photophysical properties, making it suitable for various advanced applications in materials science and medicine .
特性
分子式 |
C16H16N4O |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
5-(4-cyclohexylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C16H16N4O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-10-17-15-16(18-14)20-21-19-15/h6-11H,1-5H2 |
InChIキー |
WCHQLPPTQDPOCQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=NON=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11033131.png)
![2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11033132.png)
![1-Phenyl[1]benzofuro[2,3-e][2,1]benzoxazole](/img/structure/B11033137.png)
![6,8,8,9-Tetramethyl-3-[4-(propan-2-YL)benzoyl]-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-2-one](/img/structure/B11033143.png)
![3-(3-Methylbutyl)-1-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11033153.png)
![3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11033161.png)


![N-(4-methoxyphenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11033178.png)
![N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine](/img/structure/B11033179.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11033185.png)
![5-(2,5-dichlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11033186.png)
![2-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylpropanoyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11033200.png)
![2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11033202.png)
